Dimethyl 2-azidobutanedioate
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Overview
Description
Dimethyl 2-azidobutanedioate is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-azidobutanedioate can be synthesized through several methods. One common approach involves the azidonation of dimethyl butanedioate. This reaction typically requires the use of azide transfer reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild conditions . The reaction proceeds smoothly, yielding the desired azide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azidonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-azidobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups, such as amines, through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines are commonly used.
Cycloaddition: Catalysts such as copper(I) are often employed.
Reduction: Triphenylphosphine or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted butanedioates.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Dimethyl 2-azidobutanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-azidobutanedioate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The compound’s reactivity makes it a valuable tool in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-azidopropanedioate
- Dimethyl 2-azidopentanedioate
- Dimethyl 2-azidohexanedioate
Uniqueness
Dimethyl 2-azidobutanedioate is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
90237-76-6 |
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Molecular Formula |
C6H9N3O4 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
dimethyl 2-azidobutanedioate |
InChI |
InChI=1S/C6H9N3O4/c1-12-5(10)3-4(8-9-7)6(11)13-2/h4H,3H2,1-2H3 |
InChI Key |
GQTJDRJZRSVDIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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